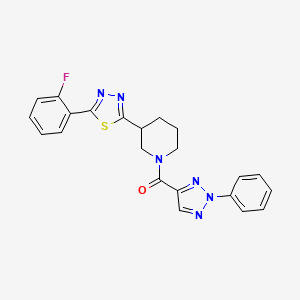

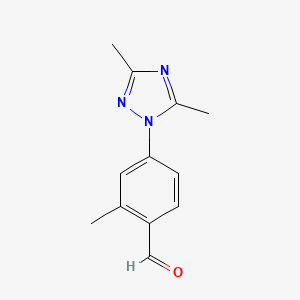

N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo [1,2-a]pyrimidine, 1,2,3,4-tetrazolo [1,5-a]pyrimidine, azopyrazolo [1,5- a]pyrimidine, pyrimido [4’, 5’ :3,4]pyrazolo [1,5-a]pyrimidines and pyridine derivatives incorporating a 5-cyano-4-methyl-2-phenyl- (thio)pyrimidine moiety were obtained by the intramolecular cyclization of 6-methylthio-pyrimidine, 6- (benzoylmethyl)thio- pyrimidine and 2- [ (5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl- amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide” is characterized by its high-affinity interactions with beta-secretase 1 (BACE1), an enzyme that plays a key role in the production.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Thus, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have explored the synthesis of new heterocyclic compounds incorporating moieties related to the specified chemical structure, demonstrating significant antimicrobial properties. For instance, compounds synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated and found to exhibit antimicrobial activity. This suggests a potential route for developing new antimicrobial agents through the synthesis of novel compounds incorporating similar moieties (Bondock et al., 2008).

Insecticidal and Antibacterial Potential

Another research direction involves synthesizing pyrimidine-linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation, which shows both insecticidal and antimicrobial potential. This highlights the versatile applications of compounds synthesized from similar structures, indicating their usefulness in agricultural and pharmaceutical settings (Deohate & Palaspagar, 2020).

Antitumor Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds derived from related precursors has shown promising antitumor activities. These studies indicate that through careful design and synthesis, compounds incorporating the specified chemical structure can be potent antitumor agents, offering new avenues for cancer therapy (Shams et al., 2010).

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

This compound: interacts with its targets, CDK4 and CDK6, by binding to them and causing their degradation . This degradation is achieved by recruiting the E3 ubiquitin ligase complex, Cereblon . The compound’s interaction with its targets leads to a disruption in the cell cycle, preventing cells from progressing from the G1 phase to the S phase .

Biochemical Pathways

The action of This compound affects the cell cycle regulation pathway . By causing the degradation of CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle . This can have downstream effects on cellular proliferation and growth, potentially leading to cell death in certain contexts .

Result of Action

The molecular and cellular effects of This compound ’s action include the degradation of CDK4 and CDK6 . This leads to a disruption in the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . In cellular models, this has been observed as a dose-dependent degradation of CDK4 and CDK6 .

properties

IUPAC Name |

N-cyclopentyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-11-7-12(2)21(20-11)14-8-16(18-10-17-14)23-9-15(22)19-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHZYVBGOYHPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine](/img/structure/B2560858.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2560860.png)

![2-((2-fluorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560862.png)

![2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2560863.png)

![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide](/img/structure/B2560864.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2560865.png)

![ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2560871.png)

![8-(3-Chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2560873.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)